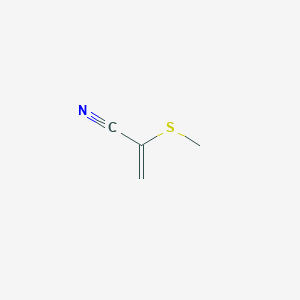
2-Propenenitrile, 2-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenenitrile, 2-(methylthio)-, also known by its chemical formula C4H5NS, is an organic compound that belongs to the nitrile family. This compound is characterized by the presence of a nitrile group (-CN) and a methylthio group (-SCH3) attached to a propenenitrile backbone. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propenenitrile, 2-(methylthio)- can be synthesized through several methods. One common approach involves the reaction of propenenitrile with methylthiol in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of 2-Propenenitrile, 2-(methylthio)- often involves the catalytic hydrogenation of acrylonitrile in the presence of methylthiol. This method is favored due to its scalability and cost-effectiveness. The reaction is carried out in a reactor under controlled temperature and pressure conditions to ensure optimal yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenenitrile, 2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methylthio group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles and thioethers.
Applications De Recherche Scientifique
2-Propenenitrile, 2-(methylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-Propenenitrile, 2-(methylthio)- involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methylthio group can undergo oxidation and substitution reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrylonitrile: Similar in structure but lacks the methylthio group.
Propionitrile: Contains a nitrile group but has a different alkyl chain.
Butyronitrile: Another nitrile compound with a longer carbon chain.
Uniqueness
2-Propenenitrile, 2-(methylthio)- is unique due to the presence of both a nitrile and a methylthio group, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
10568-85-1 |
|---|---|
Formule moléculaire |
C4H5NS |
Poids moléculaire |
99.16 g/mol |
Nom IUPAC |
2-methylsulfanylprop-2-enenitrile |
InChI |
InChI=1S/C4H5NS/c1-4(3-5)6-2/h1H2,2H3 |
Clé InChI |
ICBIWDSHOGCZMM-UHFFFAOYSA-N |
SMILES canonique |
CSC(=C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[2.2]pentane, methylene-](/img/structure/B14721125.png)
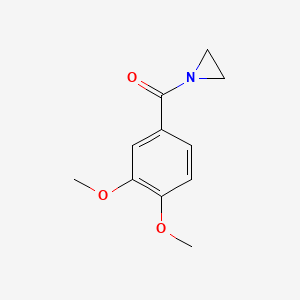
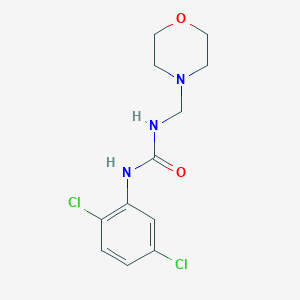
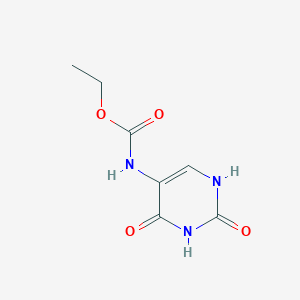
![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
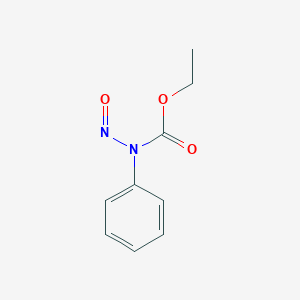
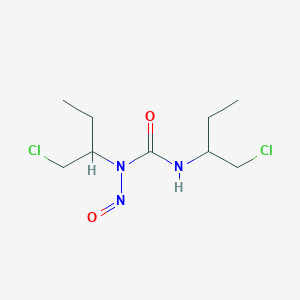

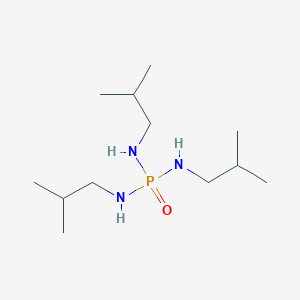
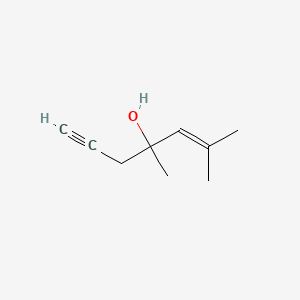
![4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione](/img/structure/B14721217.png)
